molecular formula C13H18BN3O2 B13671373 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine

Cat. No.: B13671373
M. Wt: 259.11 g/mol
InChI Key: MZWFNWOYRRBWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine: is a boron-containing heterocyclic compound. It is characterized by the presence of a boronate ester group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Borylation: The introduction of the boronate ester group is usually carried out via a palladium-catalyzed borylation reaction. Common reagents include bis(pinacolato)diboron and a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The boronate ester group can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

Major Products:

    Substitution Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

    Oxidation Products: Formation of hydroxylated derivatives.

    Reduction Products: Formation of reduced boronate esters.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

Biology and Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a catalyst in organic reactions. The imidazo[1,2-a]pyridine core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison:

  • Structural Differences: While these compounds share the boronate ester group, they differ in the heterocyclic core or substituents attached to the boronate ester.
  • Reactivity: The presence of different substituents can influence the reactivity and the types of reactions these compounds can undergo.
  • Applications: Each compound may have unique applications based on its structure. For example, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is particularly useful in medicinal chemistry, while others may be more suited for material science or organic synthesis.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-11-16-10(15)8-17(11)7-9/h5-8H,15H2,1-4H3

InChI Key

MZWFNWOYRRBWFH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.